molecular formula C12H11N B1585565 2-Methyl-5-phenylpyridine CAS No. 3256-88-0

2-Methyl-5-phenylpyridine

Cat. No. B1585565
M. Wt: 169.22 g/mol
InChI Key: JXNAIOCJWBJGFQ-UHFFFAOYSA-N
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Patent
US05004743

Procedure details

To a 0° C. solution of 1.4 M MeLi in Et2O (35 mm) was added 5-phenylpyridine (4.65 g). The Et2O was distilled off almost completely and replaced by THF (15 cc) and the solution was refluxed for 1 hour. 25% aqueous NH4OAc (25 cc) was added and the mixture extracted with ethyl acetate (2×50 cc). The organic layer was washed with brine and the solvents removed in vacuo. The residue was purified by chromatography to afford the title compound. p.m.r. (CD3COCD3) δ 8.7 (d, 1H), 7.2-7.9 (m, 7H), 2.5 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li][CH3:2].[C:3]1([C:9]2[CH:10]=[CH:11][CH:12]=[N:13][CH:14]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CCOCC>[CH3:2][C:12]1[CH:11]=[CH:10][C:9]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C
Name
Quantity
4.65 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=CC=NC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The Et2O was distilled off almost completely
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
25% aqueous NH4OAc (25 cc) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (2×50 cc)
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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